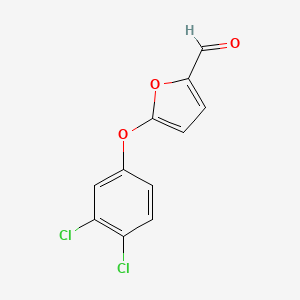
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2O3 It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenoxy group and an aldehyde group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 3,4-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3,4-Dichlorophenoxy)furan-2-carboxylic acid.
Reduction: 5-(3,4-Dichlorophenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenoxy)methylfuran-2-carbaldehyde
- 5-(3,4-Dichlorophenoxy)furan-2-carboxylic acid
- 5-(3,4-Dichlorophenoxy)furan-2-methanol
Uniqueness
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is unique due to the presence of both the dichlorophenoxy group and the furan ring, which confer specific chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H6Cl2O3 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-(3,4-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14)16-11/h1-6H |
InChI Key |
MRQQJYWTJVGDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC=C(O2)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

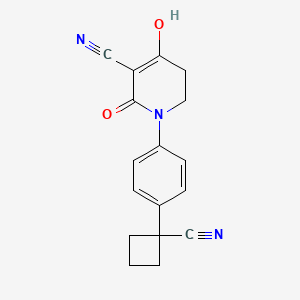

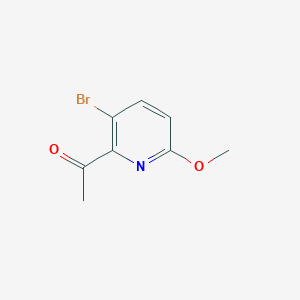

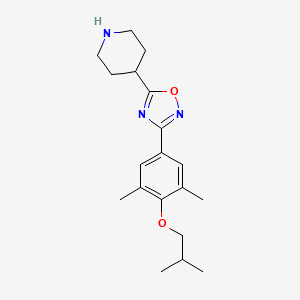

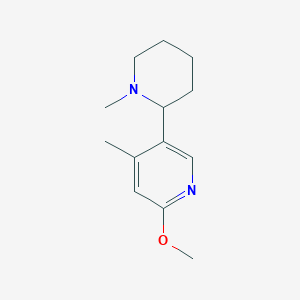
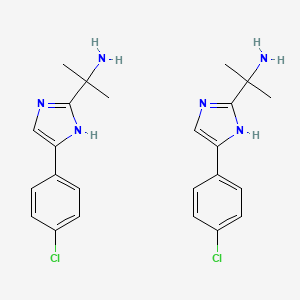
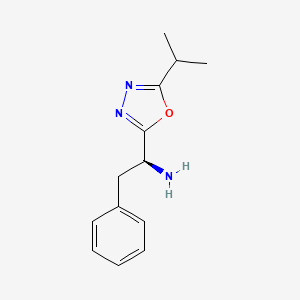
![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)


